3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This compound features a cyclobutane ring substituted with a thiophene ring and a carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with cyclobutanone under acidic conditions . The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the cyclobutane ring . The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs . The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological processes, such as cell signaling and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A structurally related compound with a cyclobutane ring and a carboxylic acid group but lacking the thiophene ring.
Thiophene-2-carboxylic acid: Contains a thiophene ring and a carboxylic acid group but lacks the cyclobutane ring.
Uniqueness
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane and thiophene rings, which confer distinct chemical and biological properties . This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H8O3S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-oxo-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H8O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3H,4-5H2,(H,11,12) |
InChI Key |
IUGNIGIIWFJJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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